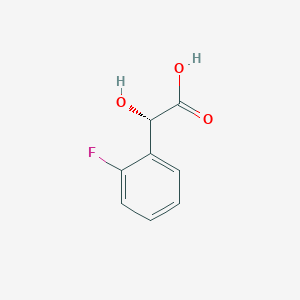

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid

Descripción general

Descripción

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid is a chiral compound with a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Grignard Reaction: The 2-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-fluorophenylmethanol.

Oxidation: The 2-fluorophenylmethanol is then oxidized to 2-fluorophenylacetic acid using an oxidizing agent such as potassium permanganate.

Chiral Resolution: The racemic mixture of 2-fluorophenylacetic acid is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Enzymatic Resolution: Using enzymes to selectively convert one enantiomer to the desired product.

Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: 2-(2-Fluorophenyl)-2-oxoacetic acid.

Reduction: 2-(2-Fluorophenyl)-2-hydroxyethanol.

Substitution: 2-(2-Methoxyphenyl)-2-hydroxyacetic acid.

Aplicaciones Científicas De Investigación

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Fluorophenyl)acetic acid: Lacks the hydroxyl group, making it less polar and potentially less reactive.

2-(2-Chlorophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

2-(2-Bromophenyl)-2-hydroxyacetic acid: Similar structure but with a bromine atom, which can influence its chemical behavior and interactions.

Uniqueness

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Actividad Biológica

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid, a chiral organic compound, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

This compound is characterized by its chiral center , which contributes to its optical activity. The presence of the fluorine atom and hydroxyl group imparts unique chemical properties that influence its interaction with biological systems.

- Molecular Formula : C9H10FNO3

- Molecular Weight : 201.18 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It can modulate receptor activity, influencing various physiological responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress-related damage.

- Research Findings : Studies have shown that this compound scavenges free radicals effectively, thereby protecting cells from oxidative injury .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : It is believed to reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease, thereby potentially slowing disease progression .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly alter its biological activity. Comparative analysis with similar compounds highlights the importance of specific functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, antioxidant, neuroprotective |

| 2-(2-Chlorophenyl)-2-hydroxyacetic acid | Lacks fluorine | Reduced anti-inflammatory activity |

| 2-(4-Fluorophenyl)-2-hydroxyacetic acid | Different substitution pattern | Altered pharmacokinetics |

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to its unique combination of fluorine and hydroxyl groups. This combination enhances its interaction with biological targets compared to analogs lacking these features.

Propiedades

IUPAC Name |

(2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-34-6 | |

| Record name | (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.